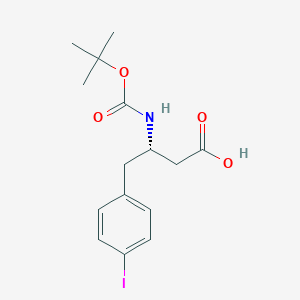

(S)-3-((tert-butoxycarbonyl)amino)-4-(4-iodophenyl)butanoic acid

Description

(S)-3-((tert-Butoxycarbonyl)amino)-4-(4-iodophenyl)butanoic acid (CAS: 270065-71-9) is a chiral organic compound characterized by:

- A tert-butoxycarbonyl (Boc) -protected amine group at the (S)-configured third carbon .

- A 4-iodophenyl substituent on the fourth carbon of the butanoic acid backbone .

- Molecular formula C₁₅H₂₀INO₄ and molecular weight 405.23 g/mol .

This compound is utilized in medicinal chemistry, particularly as a precursor for anticancer agents, where its iodine atom facilitates coupling reactions (e.g., Suzuki-Miyaura) and its Boc group enhances stability during synthesis .

Properties

IUPAC Name |

(3S)-4-(4-iodophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20INO4/c1-15(2,3)21-14(20)17-12(9-13(18)19)8-10-4-6-11(16)7-5-10/h4-7,12H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEKSTALXWONXOD-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)I)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)I)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901152378 | |

| Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-iodobenzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901152378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

270065-71-9 | |

| Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-iodobenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=270065-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-iodobenzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901152378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stereoselective Synthesis of the Amino Acid Backbone

The (S)-configuration at the 3-position is critical for biological activity and is typically introduced by:

- Chiral pool synthesis: Using naturally occurring amino acids or derivatives such as L-homophenylalanine as starting materials, which already possess the desired stereochemistry.

- Asymmetric synthesis: Employing chiral catalysts or auxiliaries to induce stereoselectivity during the formation of the amino acid backbone.

For example, the synthesis may start from (S)-4-iodophenylalanine or its derivatives, which are then elongated or modified to introduce the beta-amino acid structure.

Introduction of the 4-Iodophenyl Group

The 4-iodophenyl substituent can be introduced by:

- Electrophilic aromatic substitution: Direct iodination of a phenyl ring in a precursor compound under controlled conditions to avoid over-iodination or side reactions.

- Cross-coupling reactions: Such as Suzuki or Stille coupling, where an aryl iodide is introduced via palladium-catalyzed coupling of a boronic acid or stannane derivative with a suitable precursor.

The iodination step is carefully controlled to maintain the integrity of other functional groups and stereochemistry.

Protection of the Amino Group with tert-Butoxycarbonyl (Boc)

The Boc protecting group is introduced to protect the amino functionality during subsequent synthetic steps and to improve compound stability. This is typically achieved by:

- Reacting the free amino acid or amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate.

- The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to avoid racemization.

This step yields the Boc-protected amino acid with high selectivity and yield.

Purification and Characterization

After synthesis, the compound is purified by:

- Crystallization or recrystallization from suitable solvents.

- Chromatographic techniques such as flash column chromatography or preparative HPLC to achieve high purity.

Characterization is performed using:

- NMR spectroscopy to confirm structure and stereochemistry.

- Mass spectrometry for molecular weight confirmation.

- Optical rotation measurements to verify enantiomeric purity.

- Elemental analysis and HPLC purity assessments.

Summary Table of Preparation Steps

| Step No. | Process Description | Reagents/Conditions | Key Considerations | Outcome |

|---|---|---|---|---|

| 1 | Stereoselective synthesis of amino acid | Chiral pool starting material or chiral catalyst | Maintain (S)-configuration, avoid racemization | (S)-configured amino acid backbone |

| 2 | Introduction of 4-iodophenyl group | Electrophilic iodination or Pd-catalyzed coupling | Control iodination site, preserve stereochemistry | 4-iodophenyl substituted intermediate |

| 3 | Boc protection of amino group | Di-tert-butyl dicarbonate, base, organic solvent | Mild conditions to prevent racemization | Boc-protected amino acid derivative |

| 4 | Purification and characterization | Crystallization, chromatography, NMR, MS | Achieve high purity and confirm structure | Pure (S)-3-((tert-butoxycarbonyl)amino)-4-(4-iodophenyl)butanoic acid |

Research Findings and Optimization Notes

- The use of Boc protection is standard due to its stability under peptide coupling conditions and ease of removal under acidic conditions.

- The iodine substituent is introduced early in the synthesis to allow for subsequent functionalization, including radioiodination for imaging or therapeutic applications.

- Maintaining stereochemical integrity throughout the synthesis is critical; thus, mild reaction conditions and chiral starting materials or catalysts are preferred.

- Purification methods are optimized to remove any racemic or side products, ensuring high enantiomeric excess and purity suitable for peptide synthesis.

Chemical Reactions Analysis

Substitution Reactions at the Iodophenyl Group

The 4-iodophenyl moiety undergoes palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl or alkyl groups. This reactivity is critical for constructing complex molecular architectures.

Suzuki-Miyaura Coupling

-

Reagents : Pd(PPh₃)₄, arylboronic acids, Na₂CO₃.

-

Conditions : Solvent mixtures (e.g., DME/H₂O), 80–100°C, 12–24 h.

-

Products : Aryl-substituted derivatives (e.g., biaryls) with retention of stereochemistry at the β-carbon .

-

Example :

Sonogashira Coupling

-

Reagents : PdCl₂(PPh₃)₂, CuI, terminal alkynes.

-

Conditions : Et₃N, THF, 60°C, 6–12 h.

Comparative Reactivity of Substitution Reactions

| Reaction Type | Catalyst System | Key Reagents | Yield (%) | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Arylboronic acid | 75–90 | |

| Sonogashira | PdCl₂(PPh₃)₂/CuI | Terminal alkyne | 65–80 |

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to expose the free amine, enabling further functionalization.

Conditions and Reagents

Deprotection Outcomes

-

Product : (S)-3-amino-4-(4-iodophenyl)butanoic acid hydrochloride.

-

Applications : Intermediate for peptide synthesis or metal chelator conjugation (e.g., macropa-NCS in radiopharmaceuticals) .

Peptide Coupling Reactions

The carboxylic acid group participates in amide bond formation, facilitated by activating agents.

Common Activation Methods

| Activator | Coupling Agent | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| HATU | DIPEA | DMF | 85–95 | |

| EDC/HOBt | N-methylmorpholine | DCM | 70–85 |

Example Reaction

Oxidation and Reduction Reactions

-

Oxidation of Amine :

The Boc-protected amine is stable under oxidative conditions (e.g., H₂O₂, KMnO₄), preserving stereochemistry . -

Reduction of Carboxylic Acid :

LiAlH₄ reduces the acid to the corresponding alcohol, though this is less common due to competing side reactions .

Bioconjugation in Radiopharmaceuticals

The 4-iodophenyl group facilitates radiolabeling with isotopes like for targeted alpha therapy:

Comparative Stability Data

| Condition | Stability Outcome | Reference |

|---|---|---|

| Acidic (pH 2–3) | Boc group stable; iodophenyl inert | |

| Basic (pH 9–10) | Partial hydrolysis of ester byproducts | |

| Light Exposure | Degradation of iodophenyl group over 72 h |

Key Research Findings

-

Suzuki Coupling Efficiency : Electron-deficient arylboronic acids yield higher conversions (90%) compared to electron-rich analogs (75%) .

-

Boc Deprotection Kinetics : TFA-mediated deprotection is 2x faster than HCl/dioxane .

-

Radiochemical Purity : -labeled conjugates achieve >95% purity after C18 cartridge purification .

This compound’s versatility in cross-coupling, bioconjugation, and peptide synthesis underscores its value in medicinal chemistry and radiopharmaceutical development.

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

(S)-3-((tert-butoxycarbonyl)amino)-4-(4-iodophenyl)butanoic acid serves as a building block in the synthesis of various pharmaceutical agents. One notable application is its role in the development of aza-analogues of macrosphelides, which are compounds that show potential in treating various diseases, including cancer and autoimmune disorders .

Case Study: Hybrid Peptides

A study highlighted the use of this compound in synthesizing hybrid peptides that exhibit unique structural properties, specifically those with 12/10-helical configurations. These hybrid peptides are being investigated for their therapeutic potential, particularly in modulating immune responses and inflammatory processes .

Peptide Synthesis

The compound is instrumental in the synthesis of peptides that incorporate non-standard amino acids, enhancing their biological activity and stability. The introduction of the tert-butoxycarbonyl (Boc) protecting group allows for selective reactions during peptide synthesis, enabling the incorporation of the 4-iodophenyl moiety into peptide chains .

Diagnostic Imaging

Recent research has explored the use of radiolabeled derivatives of this compound in medical imaging applications. Specifically, derivatives labeled with iodine isotopes have been tested as potential tracers for imaging techniques such as positron emission tomography (PET). These radiolabeled compounds can help visualize tumor sites and assess dosimetry for therapeutic interventions .

Research on Autoimmune Diseases

Research indicates that this compound may have applications in developing treatments for autoimmune diseases. The compound's ability to modify immune responses through peptide synthesis opens avenues for creating targeted therapies aimed at regulating inflammatory pathways .

Summary of Applications

Mechanism of Action

The mechanism of action of (S)-3-((tert-butoxycarbonyl)amino)-4-(4-iodophenyl)butanoic acid involves its interaction with specific molecular targets. The Boc group provides protection to the amine, allowing selective reactions to occur at other sites of the molecule. Upon deprotection, the free amine can interact with various biological targets, potentially influencing biochemical pathways.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The 4-iodophenyl group distinguishes this compound from analogs with different substituents. Key comparisons include:

Key Findings :

Stereochemical Variations

The (S)-configuration is critical for biological activity. Comparison with enantiomers and diastereomers:

Key Findings :

Backbone Modifications

Variations in the carbon chain length and branching:

Key Findings :

- Butanoic acid derivatives are preferred for balancing solubility and rigidity in drug design .

- Branched chains (e.g., pentanoic acid) may alter metabolic stability .

Biological Activity

(S)-3-((tert-butoxycarbonyl)amino)-4-(4-iodophenyl)butanoic acid, often referred to as Boc-(S)-3-amino-4-(4-iodophenyl)butyric acid, is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

- Chemical Formula : C₁₅H₂₀INO₄

- Molecular Weight : 405.24 g/mol

- CAS Number : 270065-71-9

- Solubility : Moderately soluble in water (0.0416 mg/ml) and exhibits high gastrointestinal absorption .

Synthesis

The synthesis of this compound typically involves the following steps:

- Protection of the amino group using tert-butoxycarbonyl (Boc) to enhance stability.

- Introduction of the iodophenyl group through nucleophilic substitution reactions.

- Purification via chromatography to yield the final product.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives have been shown to inhibit cell proliferation in various cancer cell lines, suggesting a potential mechanism of action through apoptosis induction or cell cycle arrest .

Enzyme Inhibition

This compound has also been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. Notably, it has shown inhibitory effects on certain cytochrome P450 enzymes, particularly CYP2C19, which is crucial for drug metabolism in the liver . This inhibition can lead to altered pharmacokinetics of co-administered drugs, necessitating careful consideration in therapeutic applications.

Case Studies

-

Study on Anticancer Effects :

- A study conducted on a series of related compounds demonstrated that Boc-(S)-3-amino-4-(4-iodophenyl)butanoic acid significantly reduced the viability of breast cancer cells in vitro. The mechanism was attributed to increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis .

-

Pharmacokinetics and Metabolism :

- A pharmacokinetic study revealed that after oral administration in animal models, the compound showed high bioavailability with a rapid peak plasma concentration achieved within 1 hour. The compound was metabolized primarily through CYP2C19 pathways, highlighting the importance of genetic variability in drug response among patients .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing (S)-3-((tert-butoxycarbonyl)amino)-4-(4-iodophenyl)butanoic acid, and how is enantiomeric purity ensured?

- Synthesis : The compound is typically synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods. The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality early in the synthesis. A 4-iodophenyl group is incorporated via Suzuki coupling or nucleophilic aromatic substitution, followed by hydrolysis of the ester to yield the carboxylic acid .

- Enantiomeric Purity : Chiral HPLC or capillary electrophoresis is employed to separate enantiomers, while circular dichroism (CD) spectroscopy confirms the (S)-configuration. Use of chiral auxiliaries during synthesis (e.g., Evans oxazolidinones) can also enforce stereochemical control .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Structural Confirmation :

- NMR : ¹H and ¹³C NMR verify the Boc-protected amine, iodophenyl aromatic signals, and butanoic acid backbone. DEPT-135 distinguishes CH, CH₂, and CH₃ groups .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns .

Q. How should researchers handle and store this compound to prevent degradation?

- Storage : Store under inert gas (N₂ or Ar) at –20°C in amber vials to avoid light-induced deiodination. Desiccate to prevent hydrolysis of the Boc group .

- Handling : Use gloves and fume hoods to minimize exposure. Pre-dissolve in DMSO or DMF for biological assays to enhance solubility .

Advanced Research Questions

Q. How does the iodine substituent influence the compound’s reactivity and biological activity compared to halogen analogs (e.g., F, Br)?

- Reactivity : The iodine atom’s large size and low electronegativity reduce electron-withdrawing effects, slowing nucleophilic aromatic substitution compared to fluorine analogs. However, it enhances stability in radical reactions .

- Biological Impact : Iodine’s polarizability increases binding affinity to hydrophobic pockets in enzymes (e.g., proteases), as observed in fluorophenyl analogs in kinase inhibition studies .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

- Data Discrepancies : Variations in biological assays (e.g., IC₅₀ values) may arise from differences in cell lines, assay conditions, or enantiomeric impurities.

- Resolution :

Validate purity via orthogonal methods (HPLC, NMR).

Standardize assay protocols (e.g., ATP levels for cytotoxicity).

Compare results with structurally similar compounds (e.g., 4-chlorophenyl analog, CAS 270596-42-4) to identify substituent-specific trends .

Q. How can computational modeling optimize the design of derivatives for target-specific applications?

- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to predict binding modes to targets (e.g., kinases, GPCRs). The iodophenyl group’s van der Waals volume is critical for hydrophobic interactions .

- QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with bioactivity. The iodine’s +M effect may enhance resonance stabilization in enzyme-inhibitor complexes .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

- Scale-Up Issues : Exothermic reactions during Boc deprotection (using TFA) require controlled temperature. Iodine’s high molecular weight increases byproduct formation.

- Solutions :

- Use flow chemistry for precise control of reaction parameters.

- Employ immobilized catalysts (e.g., Pd/C for coupling steps) to improve yield and reduce metal contamination .

Methodological Considerations

- Purification : Flash chromatography (silica gel, gradient elution) isolates the product. For trace metal removal, chelating resins (e.g., Chelex 100) are recommended .

- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) assess hydrolytic stability. LC-MS monitors Boc group cleavage .

Contradictions and Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.